L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
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Overview
Description
B 4148 is a bradykinin inhibitor.
Scientific Research Applications
Pharmacological Characterization in Prostate
A study by Srinivasan et al. (2004) focused on characterizing bradykinin receptors in canine prostate, using various compounds including a derivative of L-Arginine. The research demonstrated that the B2-preferring agonist induced mobilization of intracellular Ca2+ in prostate cells, suggesting the presence of functional B2 receptors in the prostate with significant implications for understanding prostate physiology and potential therapeutic targets Srinivasan, L. R. et al. (2004). British Journal of Pharmacology.
Radiopharmaceutical Design for Imaging Inflammation
Wong et al. (2001) developed a radiopharmaceutical, RP128, containing a segment similar to L-Arginine for imaging inflammation sites. The study highlights the potential of such compounds in medical imaging and diagnostics Wong, E. et al. (2001). Inorganic chemistry.
Investigation of TRPV1 Receptors in Arthritis
Research by Szabó et al. (2005) explored the role of TRPV1 receptors in arthritis using various compounds, including derivatives of L-Arginine. This study provided insights into the molecular mechanisms of arthritis and possible therapeutic approaches Szabó, Á. et al. (2005). Journal of Pharmacology and Experimental Therapeutics.
Intestinal Secretory Actions in Porcine Ileum
Green et al. (2003) studied the neurogenic anion secretion in porcine ileum influenced by kallidin and related peptides. The results contribute to the understanding of gastrointestinal physiology and the role of kinins in it Green, B. et al. (2003). Journal of Pharmacology and Experimental Therapeutics.
Structural Analysis of N-acyl-diketopiperazines
A study by Cerrini et al. (2009) on N-(N-phenylacetyl-L-alanyl)-cyclo-(L-phenylalanyl-D-prolyl) provides structural insights into these compounds, which are related to L-Arginine. This research has implications for understanding the molecular structure and potential applications in drug design Cerrini, S. et al. (2009). International Journal of Peptide and Protein Research.
Properties
CAS No. |
103412-37-9 |
---|---|
Molecular Formula |
C62H95N19O14S2 |
Molecular Weight |
1394.7 g/mol |
IUPAC Name |
[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl] (2R,4S)-4-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-2-[[(2S)-2-amino-3-(4-hydroxythiophen-2-yl)propanoyl]-[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-7-(diaminomethylideneamino)-2-[3-(diaminomethylideneamino)propyl]-3-oxoheptanoate |
InChI |
InChI=1S/C62H95N19O14S2/c63-22-6-4-16-40(65)51(86)77-44(17-5-7-23-64)53(88)76-43(18-8-25-73-60(68)69)50(85)62(21-12-26-74-61(70)71,59(94)95-58(93)46(29-36-13-2-1-3-14-36)78-54(89)47(34-82)79-52(87)41(66)31-38-15-11-28-96-38)81(56(91)42(67)32-39-30-37(83)35-97-39)49(84)33-75-55(90)48-20-10-27-80(48)57(92)45-19-9-24-72-45/h1-3,11,13-15,28,30,35,40-48,72,82-83H,4-10,12,16-27,29,31-34,63-67H2,(H,75,90)(H,76,88)(H,77,86)(H,78,89)(H,79,87)(H4,68,69,73)(H4,70,71,74)/t40-,41-,42-,43-,44-,45-,46+,47-,48-,62+/m0/s1 |
InChI Key |
UXKJOENWINNTON-BYZYXFGASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N(C(=O)[C@H](CC3=CC(=CS3)O)N)[C@](CCCN=C(N)N)(C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)OC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B 4148 B-4148 bradykinin, Lys-Lys-(Hyp(2)-Thi(5,8)-Phe(7))- bradykinin, lysyl-lysyl-(hydroxyprolyl(2)-thienyl(5,8)-phenylalanine(7))- Lys-Lys-(2-Hyp-5,8-Thi-7-Phe)-bradykinin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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